molecular formula C12H12N2O B1607791 2-((4-Oxo-4-phenylbut-2-en-2-yl)amino)acetonitrile CAS No. 56464-51-8

2-((4-Oxo-4-phenylbut-2-en-2-yl)amino)acetonitrile

Cat. No. B1607791
CAS RN: 56464-51-8
M. Wt: 200.24 g/mol
InChI Key: MQXWNHJYEZSWDC-UHFFFAOYSA-N
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Description

“2-((4-Oxo-4-phenylbut-2-en-2-yl)amino)acetonitrile” is a chemical compound with the molecular formula C12H12N2O . It is a complex organic compound that has potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound involves significant delocalization of π-electron density . An intra-molecular N-H⋯O hydrogen bond involving the benzoyl O atom and leading to an S (6) motif is formed .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 547.6 g/mol . It has a topological polar surface area of 84.9 Ų and a complexity of 841 . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound is also characterized by a rotatable bond count of 14 .

Scientific Research Applications

Organic Synthesis

  • Summary of Application : This compound has been used in the synthesis of new (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates . These compounds are of interest due to their potential anticancer activities .
  • Methods of Application : The method is based on a three-component reaction of benzylideneacetone with electrophilic N-alkoxycarbonylbenzothiazolium species formed in situ . The products were isolated by column chromatography on silica gel with mixtures of petroleum/diethyl ether as the eluents and successfully crystallized .
  • Results or Outcomes : The newly synthesized compounds were fully characterized by 1D 1H, 13C-NMR, IR and MS .

Crystallography

  • Summary of Application : The compound has been used in crystallography studies .
  • Methods of Application : The title compound was obtained by the refluxing of benzoylacetone (1 mmol) with ethyl glycinate hydrochloride (10 mmol) in dimethylformamide .
  • Results or Outcomes : The crystal structure of the compound was determined .

Pharmaceutical Industry

  • Summary of Application : Research involving the biocatalytic reduction of various 2-oxo acids, including ®-2-hydroxy-4-oxo acids, indicates the potential of these compounds in the synthesis of enantiomerically pure products.
  • Methods of Application : This application is significant in the pharmaceutical industry for the production of high-purity compounds.
  • Results or Outcomes : The results of this research are not specified in the source.

Crystallography Studies

  • Specific Scientific Field : Crystallography
  • Summary of Application : The compound has been used in crystallography studies to determine its crystal structure .
  • Methods of Application : The compound was obtained by refluxing benzoylacetone with ethyl glycinate hydrochloride in dimethylformamide .
  • Results or Outcomes : The crystal structure of the compound was determined .

Synthesis of Benzothiazole Derivatives

  • Specific Scientific Field : Organic Chemistry
  • Summary of Application : The compound has been used in the synthesis of new (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates . These compounds are of interest due to their potential anticancer activities .
  • Methods of Application : The method is based on a three-component reaction of benzylideneacetone with electrophilic N-alkoxycarbonylbenzothiazolium species formed in situ .
  • Results or Outcomes : The newly synthesized compounds were fully characterized by 1D 1H, 13C-NMR, IR and MS .

Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitor

  • Specific Scientific Field : Pharmaceutical Industry
  • Summary of Application : Ethyl 2-oxo-4-phenylbutyrate, which can be synthesized from “2-((4-Oxo-4-phenylbut-2-en-2-yl)amino)acetonitrile”, is an important chiral precursor for angiotensin-converting enzyme (ACE) inhibitor .
  • Methods of Application : Not specified in the source .
  • Results or Outcomes : Not specified in the source .

properties

IUPAC Name

2-[[(E)-4-oxo-4-phenylbut-2-en-2-yl]amino]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-10(14-8-7-13)9-12(15)11-5-3-2-4-6-11/h2-6,9,14H,8H2,1H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXWNHJYEZSWDC-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=CC=C1)/NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Oxo-4-phenylbut-2-en-2-yl)amino)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((4-Oxo-4-phenylbut-2-en-2-yl)amino)acetonitrile
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2-((4-Oxo-4-phenylbut-2-en-2-yl)amino)acetonitrile
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2-((4-Oxo-4-phenylbut-2-en-2-yl)amino)acetonitrile
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2-((4-Oxo-4-phenylbut-2-en-2-yl)amino)acetonitrile
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2-((4-Oxo-4-phenylbut-2-en-2-yl)amino)acetonitrile

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